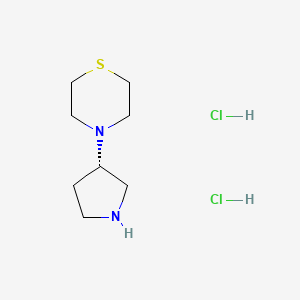

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride

Description

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring and a thiomorpholine ring

Properties

IUPAC Name |

4-[(3S)-pyrrolidin-3-yl]thiomorpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETVELRYQVEVGK-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCSCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N2CCSCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride typically involves the reaction of pyrrolidine derivatives with thiomorpholine under specific conditions. One common method includes the use of catalysts to facilitate the reaction, ensuring high yield and purity. The reaction conditions often involve controlled temperatures and pH levels to optimize the synthesis process.

Industrial Production Methods

In an industrial setting, the production of (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.

Substitution: This involves the replacement of one functional group with another, typically using specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1.1. Antiviral Activity

Research indicates that (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride may possess antiviral properties. Its structural similarity to other known antiviral agents suggests potential for inhibiting viral replication mechanisms. Preliminary studies have shown that derivatives of this compound can interfere with viral enzyme activity, which is critical in the development of antiviral therapies.

1.2. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride could serve as a lead compound in cancer drug development.

2.1. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride in models of neurodegenerative diseases. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which may contribute to its protective effects against neuronal damage.

2.2. Cognitive Enhancement

Research into cognitive enhancement has also pointed towards this compound's ability to improve learning and memory functions in animal models. By influencing cholinergic pathways, it may enhance synaptic plasticity, which is crucial for memory formation.

3.1. Synthesis of Complex Molecules

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride serves as a valuable intermediate in the synthesis of more complex organic molecules. Its thiomorpholine structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

3.2. Reaction Pathways

The compound can undergo several chemical reactions, including nucleophilic substitutions and cyclization processes, which are essential for developing new chemical entities with desired biological activities.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antiviral Activity of Thiomorpholine Derivatives | Investigation of antiviral properties | Several derivatives showed significant inhibition of viral replication in vitro |

| Cytotoxic Effects Against Cancer Cells | Evaluation of anticancer potential | Notable cytotoxicity observed in multiple cancer cell lines |

| Neuroprotective Effects in Animal Models | Study on neuroprotection | Compound demonstrated protective effects against excitotoxicity |

Mechanism of Action

The mechanism of action of (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

- (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide

- 2-Methoxyphenyl isocyanate

Uniqueness

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is unique due to its specific combination of pyrrolidine and thiomorpholine rings, which confer distinct chemical and biological properties

Biological Activity

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is characterized by a thiomorpholine ring and a pyrrolidine moiety. These structural elements contribute to its reactivity and interactions with various biological targets. The compound's chiral nature may influence its pharmacological properties, making it a valuable candidate for further investigation.

The biological activity of (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound has been shown to modulate the activity of neurotransmitter systems, potentially influencing pain perception and other neurological functions.

1. Antimicrobial Activity

Preliminary studies indicate that (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results in inhibiting growth. For instance, it demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

2. Analgesic Properties

Research suggests that this compound may possess analgesic effects, making it a candidate for pain management therapies. Its interaction with central nervous system receptors could modulate pain pathways, although detailed studies are required to confirm these effects .

3. Potential Therapeutic Applications

The unique structure of (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride allows for diverse applications in medicinal chemistry. It may serve as a biochemical probe for studying various biological processes or as a lead compound for developing novel therapeutic agents targeting specific diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiomorpholine derivatives, (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride was tested against several bacterial strains. The results indicated that the compound exhibited potent activity at non-cytotoxic concentrations, particularly against Staphylococcus aureus and other Gram-positive pathogens. The MIC values were significantly lower than those of traditional antibiotics, suggesting its potential as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride with high enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysis during thiomorpholine ring formation. For example, asymmetric hydrogenation of pyrrolidine intermediates with Ru-BINAP catalysts can enhance stereochemical control .

- Purification : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) to isolate the (S)-enantiomer. Confirm purity via polarimetry or circular dichroism (CD) spectroscopy.

- Salt Formation : React the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt, ensuring stoichiometric control to avoid over-acidification .

Q. How should researchers handle and store (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Desiccants like silica gel should be included .

- Handling : Use glove boxes or fume hoods with HEPA filters to minimize exposure to moisture. Pre-cool solvents and equipment to reduce thermal degradation during weighing .

Q. What safety precautions are necessary when working with this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powdered forms to avoid inhalation .

- First Aid : For skin contact, rinse immediately with 0.1 M phosphate buffer (pH 7.4) to neutralize residual HCl. For eye exposure, irrigate with saline solution for ≥15 minutes .

Q. How is the purity of (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride quantified, and what thresholds are considered acceptable?

- Methodological Answer :

- Analytical Techniques : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against certified reference standards .

- Acceptable Thresholds : ≥95% purity by area normalization for pharmacological studies; ≥99% for crystallography or NMR titrations .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the structural integrity and stereochemical configuration of this compound?

- Methodological Answer :

- NMR : H and C NMR to verify proton environments and carbon骨架. Key signals include pyrrolidine δ 2.8–3.2 ppm (multiplet) and thiomorpholine δ 3.5–4.0 ppm (split by J coupling) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Heavy atoms (Cl in HCl) enhance anomalous scattering for precise stereochemical assignment .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 236.14 and isotopic Cl patterns .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Variable Analysis : Check for enantiomeric impurities (e.g., (R)-isomer contamination) via chiral HPLC. Even 2% impurity can alter IC values in receptor-binding assays .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and temperature (25°C vs. 37°C), as protonation states of the thiomorpholine ring affect ligand-receptor kinetics .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising stability?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤5% v/v) for stock solutions, diluted into assay buffers containing cyclodextrins (e.g., HP-β-CD) to prevent precipitation .

- pH Adjustment : Prepare solutions at pH 3.0–4.0 (citrate buffer) to maintain protonation of the dihydrochloride salt, enhancing aqueous solubility .

Q. What computational methods predict the compound’s interactions with biological targets, and how are they validated experimentally?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with homology-modeled targets (e.g., GPCRs). Prioritize binding poses with hydrogen bonds to thiomorpholine sulfur and pyrrolidine NH groups .

- Validation : Confirm predicted interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, a ΔG of –8.5 kcal/mol in docking should correlate with K ≈ 200 nM in SPR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.